1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine
Description
1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine is a chemical compound with the molecular formula C12H22N4. It is a derivative of pyrazole and piperidine, featuring a pyrazole ring substituted with three methyl groups and a piperidine ring attached via a methylene bridge.
Properties
IUPAC Name |
1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-9-12(10(2)15(3)14-9)8-16-6-4-11(13)5-7-16/h11H,4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYXLZOFUOPDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 1,3,5-trimethylpyrazole with appropriate reagents under controlled conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced by reacting the pyrazole derivative with piperidine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine: Similar structure but with an ethanamine group instead of a piperidine ring.
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: Contains a piperidine ring but lacks the pyrazole moiety.
Uniqueness
1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and a broad range of applications in various scientific fields .
Biological Activity
1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine (hereafter referred to as TMPP) is a chemical compound characterized by its unique structure comprising a piperidine ring and a pyrazole moiety. The molecular formula of TMPP is C12H22N4, and it has garnered attention in medicinal chemistry for its potential biological activities.
TMPP exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. The compound may bind to active or allosteric sites on proteins, leading to modulation of enzymatic pathways. This interaction can result in either inhibition or activation of target proteins, influencing various biological processes such as cell signaling and metabolic pathways.
Pharmacological Properties
Research indicates that TMPP has potential applications in the treatment of neurological disorders and inflammatory conditions due to its pharmacophoric characteristics. Its dual-ring structure allows for versatile chemical modifications that enhance its therapeutic efficacy.
Case Studies and Research Findings
- Antimicrobial Activity : A study on piperidine derivatives demonstrated that compounds similar to TMPP possess antifungal properties against resistant strains of Candida auris. These derivatives showed significant inhibitory concentrations (MIC values ranging from 0.24 to 0.97 μg/mL) and induced apoptotic cell death in fungal cells .
- Antiviral Potential : TMPP's structural analogs have been explored for their antiviral activities against coronaviruses. In particular, some derivatives exhibited micromolar activity against viral proteases, suggesting potential for further development as antiviral agents .
- Cellular Effects : TMPP influences cellular functions by affecting gene expression and cellular metabolism. Its interactions with specific enzymes can lead to alterations in metabolic processes, which may be beneficial in therapeutic contexts.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| TMPP | Pyrazole + Piperidine | Antifungal, Antiviral |
| 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine | Ethyl group instead of Piperidine | Limited biological data |
| 1-(1-Methylpiperidin-4-yl)piperidin-4-amine | Similar piperidine structure | Antimicrobial activity reported |
TMPP is distinguished from similar compounds by its unique combination of pyrazole and piperidine rings, which confer distinct biological properties and enhance its potential as a pharmacological agent.
Synthetic Routes
The synthesis of TMPP typically involves the formation of the pyrazole ring followed by the attachment of the piperidine ring using palladium-catalyzed reactions under hydrogenation conditions. This method ensures high yield and purity of the final product.
Industrial Production Methods
In an industrial context, continuous flow reactors are often employed for the large-scale synthesis of TMPP. This approach enhances safety and efficiency while maintaining consistent quality across batches.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
